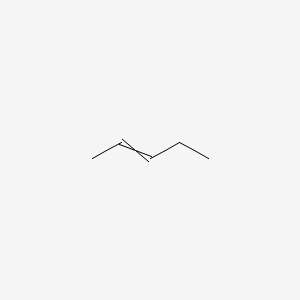
2-Pentene
Descripción general
Descripción
2-Pentene is a natural product found in Cinnamomum camphora and Tuber borchii with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2-Pentene exists in two geometric isomers:
- Cis-2-Pentene : The two methyl groups are on the same side of the double bond.
- Trans-2-Pentene : The methyl groups are on opposite sides of the double bond.
The structural differences between these isomers influence their reactivity and applications in chemical reactions, particularly in olefin metathesis and polymerization processes.
Industrial Applications
- Fuel Additives
- Organic Solvent
- Olefin Metathesis
-
Chemical Synthesis
- This compound is used as a feedstock for synthesizing other chemicals, including:
Case Study 1: Olefin Metathesis in Chemical Production
A study conducted by researchers at the University of Virginia demonstrated the efficiency of using cis-2-pentene in olefin metathesis reactions to produce higher alkene fractions. The results indicated that using specific catalysts significantly increased yield while reducing side reactions that generate waste products .
Case Study 2: Fuel Performance Enhancement
In a comparative analysis of various fuel additives, researchers found that incorporating this compound into gasoline formulations improved engine performance metrics such as power output and emissions reduction. The study highlighted the compound's role in enhancing octane ratings compared to traditional additives .
Safety and Environmental Considerations
While this compound is generally considered non-toxic at permissible exposure levels, it possesses a pungent odor that can be unpleasant at higher concentrations. Regulatory guidelines have been established to monitor its release into the environment and ensure safe handling practices during industrial applications .
Propiedades
Fórmula molecular |
C5H10 |
|---|---|
Peso molecular |
70.13 g/mol |
Nombre IUPAC |
pent-2-ene |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3 |
Clave InChI |
QMMOXUPEWRXHJS-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC |
Números CAS relacionados |
25656-71-7 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














